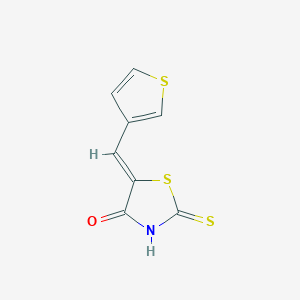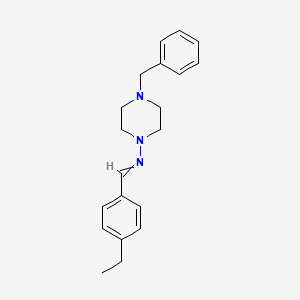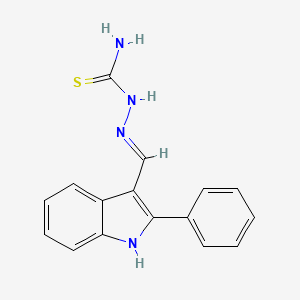![molecular formula C21H27N3S B11667992 4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine](/img/structure/B11667992.png)
4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-amino-4-(2,4-dimetilbencil)-N-[4-(metilsulfanil)bencilideno]piperazina es un compuesto orgánico complejo que pertenece a la clase de derivados de piperazina. Este compuesto se caracteriza por la presencia de un anillo de piperazina sustituido con un grupo dimetilbencilo y un grupo metilsulfanilbencilideno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-amino-4-(2,4-dimetilbencil)-N-[4-(metilsulfanil)bencilideno]piperazina generalmente implica un proceso de varios pasos:
Formación del Núcleo de Piperazina: El anillo de piperazina se sintetiza mediante la reacción de etilendiamina con dihaloalcanos en condiciones básicas.
Sustitución con el Grupo Dimetilbencilo: El núcleo de piperazina luego se hace reaccionar con cloruro de 2,4-dimetilbencilo en presencia de una base como el hidruro de sodio para introducir el grupo dimetilbencilo.
Introducción del Grupo Metilsulfanilbencilideno: El paso final involucra la condensación de la piperazina sustituida con 4-(metilsulfanil)benzaldehído en condiciones ácidas para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas de síntesis similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se utilizan técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 1-amino-4-(2,4-dimetilbencil)-N-[4-(metilsulfanil)bencilideno]piperazina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo metilsulfanil se puede oxidar para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo bencilideno se puede reducir a un grupo bencilo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila, como la nitración o la halogenación, en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Ácido nítrico para la nitración, halógenos (cloro, bromo) para la halogenación.
Principales Productos Formados
Oxidación: Sulfoxidos, sulfonas.
Reducción: Derivados de bencilo.
Sustitución: Derivados de nitro, compuestos halogenados.
Aplicaciones Científicas De Investigación
La 1-amino-4-(2,4-dimetilbencil)-N-[4-(metilsulfanil)bencilideno]piperazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como ligando en estudios de unión a receptores.
Medicina: Se explora por sus propiedades farmacológicas, incluidas las posibles actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de la 1-amino-4-(2,4-dimetilbencil)-N-[4-(metilsulfanil)bencilideno]piperazina involucra su interacción con dianas moleculares específicas. El anillo de piperazina puede interactuar con varios receptores, mientras que los grupos bencilideno y metilsulfanil pueden modular la afinidad de unión y la especificidad del compuesto. Las vías y dianas exactas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-amino-4-(2-clorobencil)-N-[4-(metilsulfanil)bencilideno]piperazina
- 1-amino-4-(2,4-dimetilbencil)-N-[4-(metilsulfanil)bencilideno]piperazin-1-io
Unicidad
La 1-amino-4-(2,4-dimetilbencil)-N-[4-(metilsulfanil)bencilideno]piperazina es única debido a la presencia de ambos grupos dimetilbencilo y metilsulfanilbencilideno, que confieren propiedades químicas y biológicas distintas. Estas características estructurales la diferencian de otros derivados de piperazina y contribuyen a sus aplicaciones y reactividad específicas.
Propiedades
Fórmula molecular |
C21H27N3S |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(4-methylsulfanylphenyl)methanimine |
InChI |
InChI=1S/C21H27N3S/c1-17-4-7-20(18(2)14-17)16-23-10-12-24(13-11-23)22-15-19-5-8-21(25-3)9-6-19/h4-9,14-15H,10-13,16H2,1-3H3 |
Clave InChI |
BJXHKJWEHKPVJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11667915.png)
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11667916.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11667922.png)

![11-(2-butoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11667946.png)

![5-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11667951.png)

![ethyl 2-{3-[(Z)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11667956.png)


![N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11667967.png)

![N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide](/img/structure/B11667975.png)
